1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a cyclohexyl group, an indolinyl group, and a thiophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl isocyanate with an appropriate indole derivative to form an intermediate.
Coupling Reaction: The intermediate is then reacted with a thiophene derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(indolin-1-yl)ethyl)urea: Lacks the thiophenyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-(2-(thiophen-2-yl)ethyl)urea: Lacks the indolinyl group, affecting its interaction with biological targets.
1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(phenyl)ethyl)urea: Contains a phenyl group instead of a thiophenyl group, which may alter its electronic properties.
Uniqueness: 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both indolinyl and thiophenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFZWPMBRBGQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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